molecular formula C13H16BF2NO3 B2799162 FC1=C(C(=O)N)C=C(C(=C1)B1OC(C(O1)(C)C)(C)C)F CAS No. 1817835-86-1

FC1=C(C(=O)N)C=C(C(=C1)B1OC(C(O1)(C)C)(C)C)F

Cat. No.: B2799162
CAS No.: 1817835-86-1
M. Wt: 283.08
InChI Key: YZOQBHKZSOOHJG-UHFFFAOYSA-N
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Description

FC1=C(C(=O)N)C=C(C(=C1)B1OC(C(O1)(C)C)(C)C)F is a chemical compound that has been widely studied in scientific research. It is commonly referred to as a boronic acid derivative and has been used in the synthesis of various organic compounds.

Scientific Research Applications

Given the specificity of the chemical structure provided and the absence of directly relevant research findings in the returned results, it is possible that the structure represents a novel compound or one that has not been extensively studied in accessible scientific literature databases. Research on new or less-common chemical compounds often requires direct experimental investigations or specific chemical databases that catalog such structures.

However, some of the returned studies showcase the application of methodologies that could be relevant in researching chemical compounds, such as:

  • Fuzzy C-Means Clustering Algorithm : This algorithm is extensively used in data analysis, including bioinformatics and cheminformatics, to classify compounds based on their properties or biological activities (Nayak, Naik, & Behera, 2015).
  • Flow Cytometry : This technique is applied for analyzing physiological characteristics of cells, which could be extended to studying the biological effects of chemical compounds on cellular models (Schenk et al., 2011).

Properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)7(11(17)18)5-10(8)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQBHKZSOOHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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